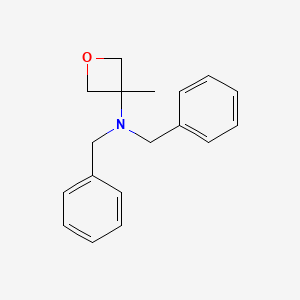

N,N-Dibenzyl-3-methyl-oxetan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N,N-dibenzyl-3-methyloxetan-3-amine |

InChI |

InChI=1S/C18H21NO/c1-18(14-20-15-18)19(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

InChI Key |

YVNXDWOFKIXURV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Retrosynthetic Analysis and Design Strategies for N,n Dibenzyl 3 Methyl Oxetan 3 Amine

Deconstruction Pathways of the Oxetane-Amine Architecture

The retrosynthetic analysis of N,N-Dibenzyl-3-methyl-oxetan-3-amine reveals two primary deconstruction pathways: cleavage of the oxetane (B1205548) ring and disconnection of the amine substituents. These pathways offer distinct advantages and challenges in the forward synthesis, guiding the chemist toward the most efficient and practical route.

A primary retrosynthetic disconnection involves the cleavage of one of the C-O bonds within the oxetane ring. This approach is rooted in the common and effective Williamson ether synthesis for the formation of cyclic ethers. acs.org This deconstruction leads to a 1,3-diol precursor, which is a versatile intermediate.

Following this pathway, the this compound (I) can be disconnected to the corresponding 3-(dibenzylamino)-3-methylpropane-1,3-diol (II). This diol intermediate contains the core carbon framework with the required amine and methyl substituents at the C3 position. The forward synthesis would then involve a selective activation of the primary hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by an intramolecular nucleophilic substitution by the tertiary hydroxyl group under basic conditions to form the oxetane ring.

A further deconstruction of the diol intermediate (II) can be envisioned by disconnecting the C-C bonds. This could lead back to simpler starting materials such as a protected amino acid derivative or a nitroalkane, which can be elaborated to introduce the necessary functional groups.

An alternative retrosynthetic strategy focuses on the disconnection of the C-N bonds of the tertiary amine. This approach simplifies the synthesis by introducing the bulky dibenzylamino group at a later stage. This pathway begins by disconnecting the two benzyl (B1604629) groups from the nitrogen atom of this compound (I), leading to the primary amine, 3-amino-3-methyloxetane (III).

This primary amine (III) is a key building block that can be synthesized through various methods. One common route involves the synthesis of 3-hydroxymethyl-3-methyloxetane, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate), and subsequent displacement with an azide (B81097), followed by reduction. researchgate.net Another approach could involve the Hofmann or Curtius rearrangement of a suitable carboxylic acid or amide precursor.

Once the 3-amino-3-methyloxetane (III) is obtained, the forward synthesis would involve a standard N-alkylation reaction with benzyl bromide or a reductive amination with benzaldehyde (B42025) and a suitable reducing agent to install the two benzyl groups, yielding the target molecule (I).

| Target Molecule | Retrosynthetic Pathway | Key Intermediate | Precursor Molecules |

|---|---|---|---|

| This compound (I) | Cleavage at the Oxetane Ring | 3-(dibenzylamino)-3-methylpropane-1,3-diol (II) | Protected amino acid, Nitroalkane |

| Disconnection at the Amine Substituent | 3-Amino-3-methyloxetane (III) | 3-Hydroxymethyl-3-methyloxetane |

Strategic Approaches to Stereocontrol in Oxetane Synthesis

The synthesis of oxetanes, particularly those with stereocenters, requires careful consideration of stereocontrol. acs.org For this compound, the quaternary carbon at the 3-position is a prochiral center, and enantioselective or diastereoselective synthesis would be necessary to obtain a single enantiomer if desired.

Several methodologies have been developed for the stereocontrolled synthesis of oxetanes. These can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Synthesis:

One powerful strategy for achieving enantioselectivity is through the desymmetrization of prochiral oxetanes. nih.gov This can be accomplished through enantioselective ring-opening reactions catalyzed by chiral Lewis acids or Brønsted acids. nih.gov For a precursor to the target molecule, one could envision a prochiral 3,3-disubstituted oxetane that undergoes a catalytic enantioselective reaction to introduce the amine functionality or a precursor to it.

Another approach involves the use of chiral catalysts in the formation of the oxetane ring itself. For instance, an iridium-catalyzed enantioselective C-C bond formation between an alcohol and a vinyl epoxide can generate a chiral diol precursor, which can then be cyclized to the oxetane. nih.gov Although this method has been demonstrated for 2,3-trisubstituted oxetanes, it could potentially be adapted for 3,3-disubstituted systems.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis. While traditionally challenging to control stereoselectively, recent advances have shown that the use of chiral auxiliaries or catalysts can induce facial selectivity in the cycloaddition, leading to enantioenriched oxetane products.

Diastereoselective Synthesis:

Diastereoselective methods often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the reaction. For example, starting from an enantioenriched 1,3-diol, a diastereoselective cyclization to the oxetane can be achieved. The stereochemistry of the diol dictates the relative configuration of the substituents on the resulting oxetane ring.

The synthesis of 3,3-disubstituted oxetanes has been reported from substituted dimethyl malonates. acs.org This route involves the installation of a protected hydroxymethyl group, reduction of the esters to a diol, selective tosylation of one of the primary alcohols, and subsequent base-mediated cyclization. acs.org By using a chiral starting material or a chiral reagent in one of the synthetic steps, it may be possible to achieve diastereoselectivity.

| Methodology | Approach | Key Features | Potential Application to Target Molecule |

|---|---|---|---|

| Enantioselective Ring Opening | Enantioselective | Desymmetrization of prochiral oxetanes using chiral catalysts. nih.gov | Synthesis of a chiral 3-amino-3-methyloxetane precursor. |

| Iridium-Catalyzed C-C Coupling | Enantioselective | Formation of chiral diol precursors. nih.gov | Generation of an enantioenriched diol for subsequent cyclization. |

| Paternò-Büchi Reaction | Enantioselective | [2+2] photocycloaddition with chiral auxiliaries or catalysts. | Direct formation of the oxetane ring with stereocontrol. |

| Substrate-Controlled Cyclization | Diastereoselective | Use of enantioenriched 1,3-diols to direct stereochemistry. | Cyclization of a chiral diol to form a specific diastereomer. |

Synthetic Methodologies for N,n Dibenzyl 3 Methyl Oxetan 3 Amine and Its Precursors

Synthesis of the Oxetane (B1205548) Core

The formation of the oxetane skeleton is a critical step that can be achieved through various organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include intramolecular cyclization reactions and [2+2] cycloadditions. beilstein-journals.orgmagtech.com.cn

The creation of the oxetane ring from an open-chain molecule is a common and effective strategy. These reactions typically involve the formation of a carbon-oxygen bond to close the four-membered ring.

Intramolecular cyclization is a foundational method for synthesizing oxetanes. The most prevalent of these is the Williamson ether synthesis, which involves a 1,3-halohydrin or a related substrate with a leaving group at one terminus and a nucleophilic alkoxide at the other. acs.orgacs.org The reaction proceeds via an intramolecular SN2 reaction to form the cyclic ether.

A common approach starts from 1,3-diols. The diol is first selectively functionalized at one hydroxyl group, converting it into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base generates an alkoxide from the remaining hydroxyl group, which then displaces the leaving group to form the oxetane ring. acs.org For instance, the synthesis of oxetane-3-one, a key precursor, can be achieved by monotosylation of a diol followed by deprotonation with sodium hydride (NaH) to induce cyclization. acs.org When this method is applied to precursors that would yield a 3-methyl substituted oxetane, the potential for creating diastereomeric mixtures exists. acs.org

| Reaction Type | Precursor | Key Reagents | Description |

| Intramolecular Williamson Etherification | 1,3-Diol | 1. TsCl, Base2. NaH | Selective tosylation of a primary alcohol followed by base-induced cyclization. |

| Halohydrin Cyclization | 1,3-Halohydrin | Base (e.g., NaOH, KOtBu) | An alkoxide formed by deprotonation of the alcohol displaces the adjacent halide. |

[2+2] cycloaddition reactions provide another powerful route to the oxetane core. The most well-known of these is the Paternò-Büchi reaction, a photochemical process involving the cycloaddition of a carbonyl compound in an excited state with an alkene in its ground state. acs.orgnih.gov This reaction can be used to form a wide variety of substituted oxetanes, although its regioselectivity and stereoselectivity can be substrate-dependent. acs.org While traditionally requiring UV light, which can lead to side products, recent advancements have explored the use of lower-energy visible light for specific substrates. acs.org

Other formal [2+2] cycloaddition methods, which may be catalyzed by transition metals or Lewis bases, have also been developed for the synthesis of highly substituted oxetanes. magtech.com.cnrsc.org

An alternative to building the ring from scratch is to modify an existing, simpler oxetane. This approach is particularly valuable for synthesizing 3,3-disubstituted oxetanes, leveraging the availability of building blocks like oxetan-3-one. acs.orgchemrxiv.org

Oxetan-3-one is a versatile and commercially available starting material for producing a diverse array of 3-substituted oxetanes. acs.orgchemrxiv.org Its ketone functionality is amenable to a wide range of standard carbonyl reactions.

The synthesis of the N,N-Dibenzyl-3-methyl-oxetan-3-amine core structure can be envisioned starting from oxetan-3-one. A crucial intermediate, 3-hydroxy-3-methyloxetane, can be prepared via the addition of a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi), to the carbonyl group of oxetan-3-one. This nucleophilic addition transforms the ketone into a tertiary alcohol, introducing the required methyl group at the 3-position. acs.org This alcohol then serves as a precursor for introducing the amine moiety.

Other functionalizations of oxetan-3-one that highlight its utility include:

Reductive Amination: Direct reaction with amines in the presence of a reducing agent to form 3-aminooxetanes. chemrxiv.org

Strecker Synthesis: A three-component reaction between oxetan-3-one, an amine (like dibenzylamine), and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to yield α-aminonitriles, such as 3-cyano-3-dibenzylamino oxetane. chemrxiv.org

Horner-Wadsworth-Emmons Reaction: Conversion of the ketone into an α,β-unsaturated ester, which can undergo further modifications like Michael additions. chemrxiv.orgmdpi.com

| Reaction on Oxetan-3-one | Reagents | Product Type |

| Organometallic Addition | MeMgBr or MeLi | 3-Hydroxy-3-methyloxetane |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | 3-Aminooxetane |

| Strecker Synthesis | Dibenzylamine (B1670424), TMSCN | 3-Amino-3-cyano-oxetane |

| Horner-Wadsworth-Emmons | Phosphonate ylide | α,β-Unsaturated oxetane ester |

Functionalization of Pre-formed Oxetane Derivatives

Introduction of the Amine Moiety

The final key step in the synthesis of this compound is the introduction of the dibenzylamino group at the 3-position of the 3-methyloxetane (B1582186) core. A logical and efficient method for this transformation is the nucleophilic substitution of a suitable precursor derived from 3-hydroxy-3-methyloxetane.

The synthetic sequence would proceed as follows:

Activation of the Hydroxyl Group: The tertiary alcohol of 3-hydroxy-3-methyloxetane is not a good leaving group. Therefore, it must first be converted into a more reactive species. This is typically achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base to form a tosylate or mesylate ester, respectively. These sulfonate esters are excellent leaving groups for SN2 reactions.

Nucleophilic Substitution: The activated precursor is then treated with dibenzylamine. The nitrogen atom of dibenzylamine acts as a nucleophile, attacking the carbon at the 3-position of the oxetane ring and displacing the sulfonate leaving group. This SN2 reaction forms the C-N bond and yields the final target compound, this compound.

While direct reductive amination of a hypothetical 3-methyl-oxetan-3-one with dibenzylamine would be a more convergent approach, the synthesis and stability of this specific ketone precursor are not well-established. However, the feasibility of introducing a dibenzylamino group onto the 3-position of an oxetane ring has been demonstrated through related reactions like the Strecker synthesis on oxetan-3-one. chemrxiv.org

Direct Amination Strategies

Direct amination strategies involve the formation of a carbon-nitrogen bond by the direct reaction of an amine nucleophile with an alcohol precursor, such as 3-methyl-oxetan-3-ol. This approach is conceptually straightforward but presents significant challenges. The hydroxyl group is a poor leaving group and requires activation, typically under acidic conditions. However, the oxetane ring itself is susceptible to acid-catalyzed ring-opening, making this a competitive and often dominant side reaction. magtech.com.cnresearchgate.net

Catalytic systems have been developed for the selective synthesis of primary amines directly from alcohols and ammonia (B1221849), often utilizing transition metal catalysts. google.com While theoretically applicable, the application of such methods to a strained, tertiary alcohol like 3-methyl-oxetan-3-ol would require careful optimization to prevent ring degradation. The steric hindrance at the quaternary center further complicates the direct approach of a nucleophilic amine.

Strecker Synthesis Approach with Oxetan-3-one

The Strecker synthesis is a classic and robust method for producing α-amino acids and their precursor α-aminonitriles from a carbonyl compound. wikipedia.orgmasterorganicchemistry.com This pathway can be adapted to synthesize the 3-amino-3-methyloxetane precursor from oxetan-3-one. The process occurs in two main stages. masterorganicchemistry.comorganic-chemistry.orgyoutube.com

First, oxetan-3-one is treated with an ammonia source (e.g., ammonium (B1175870) chloride) and a cyanide source (e.g., potassium cyanide). masterorganicchemistry.com The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then attacked by the cyanide nucleophile. wikipedia.org This yields the α-aminonitrile intermediate, 3-amino-3-cyanooxetane.

In the second stage, the nitrile group of the aminonitrile is hydrolyzed under acidic or basic conditions to afford a carboxylic acid, which upon decarboxylation would lead to the desired amine. More commonly, the nitrile can be reduced to a primary amine. However, the classic Strecker synthesis leads to an amino acid after hydrolysis. wikipedia.org For the synthesis of a simple amine, the aminonitrile intermediate would typically be reduced.

Table 1: Key Stages of the Strecker Synthesis for 3-Amino-3-methyl-oxetane Precursor

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Iminium Ion Formation | Oxetan-3-one, Ammonia Source (e.g., NH₄Cl) | Oxetan-3-iminium ion |

| 2 | Cyanide Addition | Cyanide Source (e.g., KCN, HCN) | 3-Amino-3-cyanooxetane |

| 3 | Nitrile Hydrolysis | Aqueous Acid (e.g., H₃O⁺) | 3-Amino-oxetane-3-carboxylic acid |

This table outlines the classical Strecker pathway. The aminonitrile from Step 2 could alternatively be reduced to form 3-(aminomethyl)oxetan-3-amine.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for forming C-N bonds, converting a carbonyl group into an amine in a one-pot reaction. wikipedia.org This protocol is well-suited for the synthesis of oxetane-based amines from oxetan-3-one. The reaction involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org

This method can be employed to either synthesize the precursor 3-amino-3-methyloxetane (using ammonia) or to directly form the final product this compound (using dibenzylamine). A variety of reducing agents can be used, each with specific selectivities and reactivities. wikipedia.org Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent for this transformation, as it does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion. wikipedia.orgpurdue.edu Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd). wikipedia.orgthieme-connect.de

Table 2: Comparison of Reducing Agents for Reductive Amination of Oxetan-3-one

| Reducing Agent | Abbreviation | Typical Conditions | Key Features |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid | Mild and selective; does not reduce aldehydes/ketones; tolerates a wide range of functional groups. purdue.edu |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 3-6 | Effective for one-pot reactions; reduction rate is pH-dependent; generates toxic cyanide byproducts. wikipedia.org |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Ni) | Hydrogen pressure, various solvents | "Green" method with water as the only byproduct; can be incompatible with other reducible functional groups (e.g., alkenes). libretexts.org |

| Borane-Pyridine Complex | Methanol, Acetic Acid | Mild and efficient for one-pot reductive aminations. organic-chemistry.org |

Transformations of Nitrogen-Containing Precursors (e.g., Azides to Amines)

An alternative to forming the C-N bond directly is to introduce a nitrogen-containing functional group that can be later transformed into an amine. The use of an azide (B81097) intermediate is a common and effective strategy that avoids the problem of over-alkylation often seen in direct amination or alkylation methods. libretexts.orglibretexts.org

The synthesis begins with a suitable precursor, such as 3-methyl-3-hydroxy-oxetane. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate. Nucleophilic substitution with an azide source, typically sodium azide (NaN₃), yields 3-azido-3-methyloxetane. researchgate.netnih.gov This Sₙ2 reaction proceeds without rearrangement of the oxetane ring.

The final step is the reduction of the alkyl azide to the primary amine, 3-amino-3-methyloxetane. This transformation is reliably achieved using several methods, including catalytic hydrogenation (H₂ over a palladium or platinum catalyst) or reduction with lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgnih.gov This two-step sequence provides a clean route to the primary amine precursor.

Integration of the Dibenzyl Group

Once the 3-amino-3-methyloxetane core is synthesized, or by using a method that incorporates the dibenzylamino group directly, the final target molecule is assembled.

N-Alkylation Strategies

Starting with 3-amino-3-methyloxetane, the two benzyl (B1604629) groups can be introduced via N-alkylation. This reaction typically involves treating the primary amine with two or more equivalents of a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The base (e.g., potassium carbonate, triethylamine) is required to neutralize the hydrohalic acid byproduct.

A significant challenge in this approach is controlling the degree of alkylation. The secondary amine intermediate, N-benzyl-3-methyl-oxetan-3-amine, can be more nucleophilic than the starting primary amine, leading to rapid formation of the desired tertiary amine. However, the tertiary amine product can itself be alkylated to form a quaternary ammonium salt, an undesired byproduct. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the tertiary amine. Alternative methods, such as reductive amination of the primary amine with benzaldehyde (B42025), can also be used to introduce the benzyl groups in a more controlled manner. nih.gov

Use of Dibenzylamine as a Starting Material

A more convergent and often more efficient strategy is to use dibenzylamine as the nitrogen source from the outset. This approach introduces the required dibenzylamino moiety in a single step, avoiding the multi-step process of forming a primary amine and subsequent alkylation.

The most prominent application of this strategy is the direct reductive amination of oxetan-3-one with dibenzylamine. purdue.eduorganic-chemistry.org As described in section 3.2.3, the ketone and the secondary amine condense to form an iminium ion, which is then reduced in situ by a suitable hydride agent like sodium triacetoxyborohydride (STAB) to directly yield this compound. purdue.edu This one-pot procedure is highly efficient for generating tertiary amines. libretexts.orgmdma.ch

Alternatively, dibenzylamine can act as a nucleophile to open an activated oxetane ring. beilstein-journals.org For example, an epoxide precursor could be opened by dibenzylamine, although this would lead to a different substitution pattern. The direct nucleophilic substitution on an activated 3-hydroxy-3-methyloxetane (e.g., the tosylate) by dibenzylamine is also a potential, albeit sterically hindered, pathway to the target compound.

Overall Synthetic Routes to this compound

The construction of this compound can be approached through several distinct synthetic disconnections. The most logical strategies involve either forming the C-N bond late in the synthesis via reactions of a pre-formed oxetane core, or constructing the oxetane ring from an acyclic precursor already containing the necessary amine functionality.

Multi-step syntheses provide a reliable, albeit longer, path to the target molecule, allowing for the isolation and purification of intermediates. Two primary step-by-step routes are plausible based on established oxetane chemistry.

Route A: Reductive Amination of a Ketone Precursor

This common and powerful strategy involves the synthesis of the key intermediate, 3-methyl-oxetan-3-one, followed by a reductive amination reaction with dibenzylamine.

Synthesis of 3-Methyl-oxetan-3-one: The synthesis of substituted oxetan-3-ones can be achieved from readily available propargylic alcohols. organic-chemistry.orgnih.gov A plausible route to 3-methyl-oxetan-3-one would start from 2-methyl-3-butyn-2-ol. This alcohol can undergo a gold-catalyzed intermolecular oxidation, which proceeds through an α-oxo gold carbene intermediate, to directly form the strained four-membered ketone ring. nih.gov This method is advantageous as it often proceeds in a single step under relatively mild, "open-flask" conditions, avoiding the use of hazardous diazo ketones. organic-chemistry.orgnih.gov

Reductive Amination: The resulting 3-methyl-oxetan-3-one can then be reacted with dibenzylamine under reductive amination conditions. This reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ to the target tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, or catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) or Raney Nickel. researchgate.netresearchgate.net Gold catalysts have also been investigated for the reductive amination of ketones with benzylamines. researchgate.net

Route B: N-Alkylation of a Primary Amine Precursor

An alternative approach involves the synthesis of 3-amino-3-methyl-oxetane, which is then subjected to a double benzylation.

Synthesis of 3-Amino-3-methyl-oxetane: This precursor can be synthesized from 3-methyl-oxetan-3-one via methods such as direct amination or through the formation of an oxime followed by reduction. A more direct approach involves the reaction of oxetan-3-one with tert-butylsulfinimine to create a versatile intermediate for synthesizing various 3-aminooxetanes. researchgate.net Adapting this for the methylated ketone would provide access to the chiral primary amine precursor.

N,N-Dibenzylation: The primary amine, 3-amino-3-methyl-oxetane, can be converted to the final product by N-alkylation using a benzylating agent like benzyl bromide or benzyl chloride. orgsyn.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. orgsyn.org Achieving selective N,N-dibenzylation without over-alkylation to form a quaternary ammonium salt requires careful control of stoichiometry and reaction conditions. Serendipitous N-alkylation during carbamate (B1207046) formation has been observed, suggesting the amine becomes more reactive under basic conditions.

While multi-step syntheses are robust, modern synthetic chemistry emphasizes efficiency through one-pot or multicomponent reactions that reduce waste, time, and cost. Although a specific one-pot protocol for this compound is not prominently described, the principles of multicomponent reactions can be applied to its potential synthesis.

Multicomponent reactions that form other heterocyclic systems, such as pyrroles or isoxazoles, often involve the cascade reaction of three or more starting materials. mdpi.comorganic-chemistry.org For instance, the synthesis of N-methylated tertiary amines has been achieved via a three-component coupling of a carbonyl compound, an amine, and methanol. rsc.org A hypothetical one-pot synthesis could involve the reaction of a suitable three-carbon dielectrophile with dibenzylamine and a methyl source to construct the substituted oxetane ring in a single operation.

Furthermore, 3-aminooxetanes have been demonstrated as versatile 1,3-amphoteric molecules capable of participating in [3+2] annulations to form larger heterocycles like imidazolidines. rsc.orgacs.org This reactivity highlights the potential for developing novel multicomponent reactions starting from an oxetane precursor to build complex molecular architectures in a convergent fashion.

Reaction Optimization and Scalability Considerations

Optimizing the synthesis of this compound is crucial for improving efficiency, ensuring safety, and enabling potential scale-up. Key areas of focus include the selection of catalysts, solvents, and reaction conditions to maximize yield and purity.

The choice of catalyst is critical for several steps in the proposed synthetic routes. For the formation of the oxetane ring and subsequent C-N bond formations, a range of catalysts can be considered.

In the synthesis of oxazolidinones from 3-aminooxetanes and CO2, a reaction analogous to potential ring-forming or modifying steps, various Lewis acids and organic bases were screened. Lewis acids like Sc(OTf)₃ showed catalytic activity, but strong organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) proved superior, highlighting that both acidic and basic catalysts can be effective depending on the specific transformation. rsc.org For the gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, various gold complexes can be screened to optimize efficiency. nih.gov

In the reductive amination step (Route A), catalyst choice significantly impacts yield and selectivity. While traditional borohydride (B1222165) reagents are effective, catalytic hydrogenation offers a greener alternative. Screening of heterogeneous catalysts is common, with performance varying based on the metal and support.

| Reaction Step | Catalyst Type | Example Catalyst | Typical Conditions | Observed Outcome/Notes |

|---|---|---|---|---|

| Oxetane Ring Formation (from Propargylic Alcohol) | Gold Catalyst | AuCl, AuCl₃ | "Open flask", no exclusion of air/moisture | Facilitates formation of strained ring via α-oxo carbene intermediate. organic-chemistry.orgnih.gov |

| Reductive Amination | Heterogeneous Metal | Pd/C, Raney Ni | H₂ atmosphere, various solvents (e.g., MeOH, Toluene) | Effective for reducing imine intermediates. By-product formation (e.g., toluene (B28343) from debenzylation) can occur with Pd catalysts. researchgate.net |

| Reductive Amination | Heterogeneous Gold | Au/TiO₂, Au/CeO₂/TiO₂ | 100 °C, 30 bar H₂, Toluene | Yields up to 79% for secondary amines; activity depends on support acidity/basicity. researchgate.net |

| Oxetane Annulation (Model Reaction) | Lewis Acid | Sc(OTf)₃, In(OTf)₃ | Room temperature or 80 °C, Toluene | Effective for activating the oxetane ring towards nucleophilic attack. rsc.org |

| Oxetane Annulation (Model Reaction) | Organic Base | DBU, TBD | 80 °C, MeCN | DBU showed the best performance (89% yield) for CO₂ fixation with a 3-aminooxetane. rsc.org |

The choice of solvent can dramatically influence reaction outcomes, affecting solubility, reaction rates, and even chemoselectivity. In the synthesis of oxetanes from Michael adducts, conducting the reaction in water favored oxetane formation, whereas alcoholic solvents promoted the formation of cyclopropanes, demonstrating a significant solvent-controlled divergence. acs.org For catalyst-mediated reactions, solvent choice is also critical; for example, Lewis acid-catalyzed cyclizations of hydroxyalkenes to form oxetanes showed best results in chlorinated solvents at low temperatures. beilstein-journals.org

Adherence to green chemistry principles is an increasingly important consideration in synthetic design. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Atom Economy: One-pot and multicomponent reactions are inherently greener as they reduce the number of workup and purification steps, saving solvents and energy. mdpi.comoaepublish.com

Catalysis: Using catalytic reagents (e.g., Pd/C, gold salts) instead of stoichiometric ones (e.g., borohydrides) reduces waste. nih.govresearchgate.net

Renewable Feedstocks: Exploring routes from bio-based sources, such as using bioethanol as a starting material in one-pot syntheses of other N-heterocycles, represents a frontier in green synthesis. oaepublish.com

Alternative Energy Sources: The use of sunlight to promote three-component reactions provides an environmentally friendly pathway that avoids the need for external heating or photocatalysts. rsc.org

Maximizing the yield of a target compound while ensuring high purity is a central goal of process optimization. Several factors can be fine-tuned to achieve this.

Temperature and Concentration: Reaction kinetics are highly dependent on temperature and reactant concentration. For the synthesis of oxazolidinones from 3-aminooxetanes, increasing the concentration from 0.15 M to 1.0 M accelerated the reaction rate without compromising the yield. rsc.org However, for other reactions, higher temperatures can lead to decomposition or side-product formation, requiring careful optimization.

Reagent Stoichiometry: In multi-step sequences like N-dibenzylation, the molar ratio of the amine to the alkylating agent is critical. Using a slight excess of benzyl bromide can drive the reaction to completion, but a large excess may increase the risk of forming the quaternary ammonium salt by-product. The addition of a base is also crucial to neutralize the HBr formed.

Purification Methods: Control over purity is typically achieved through chromatographic techniques or crystallization. Flash column chromatography is a standard method for purifying intermediates and final products in laboratory-scale syntheses of related compounds. orgsyn.orggoogle.com For larger-scale production, developing crystallization procedures is often preferred for both purification and isolation, as demonstrated in the preparation of precursors for oxetan-3-ylmethanamines where seeding was used to induce crystallization. google.com

Reactivity and Transformation Studies of N,n Dibenzyl 3 Methyl Oxetan 3 Amine

Oxetane (B1205548) Ring-Opening Reactions

The cleavage of the oxetane ring in derivatives like N,N-Dibenzyl-3-methyl-oxetan-3-amine can be initiated by a range of reagents, proceeding through either nucleophilic or electrophilic pathways. These reactions are valuable for the synthesis of more complex, functionalized acyclic compounds.

Nucleophilic attack on the oxetane ring typically occurs at one of the methylene (B1212753) carbons adjacent to the oxygen atom. Strong nucleophiles generally favor attacking the less sterically hindered carbon atom. magtech.com.cn The reaction is often facilitated by the presence of an acid, which activates the oxetane oxygen, making the ring more susceptible to nucleophilic attack. For 3-amino-3-methyloxetanes, the specific reaction conditions and the nature of the nucleophile play a crucial role in determining the outcome of the reaction. While specific studies on this compound are limited, research on analogous 3-substituted oxetanes provides insight into the expected reactivity. For instance, various nucleophiles, including amines, thiols, and organometallic reagents, have been successfully employed in the ring-opening of oxetanes. researchgate.net

Table 1: Representative Nucleophilic Ring-Opening Reactions of 3-Substituted Oxetanes

| Entry | Oxetane Substrate | Nucleophile | Product | Reference |

|---|---|---|---|---|

| 1 | 3-((4-bromobenzyl)oxy)oxetane | Benzylamine | 1-(benzylamino)-3-((4-bromobenzyl)oxy)propan-2-ol | Fustero, S., et al. (2011) |

| 2 | 3,3-Dimethyloxetane | Phenylmagnesium bromide | 3,3-dimethyl-1-phenylbutan-1-ol | Bach, T., & Heuser, S. (2001) |

| 3 | Oxetan-3-one | Grignard Reagents | 3-substituted-oxetan-3-ols | Wuitschik, G., et al. (2010) |

This table presents data for analogous compounds to illustrate the general reactivity.

Lewis acids are commonly used to activate the oxetane ring, enhancing its electrophilicity and promoting ring-opening or rearrangement reactions. illinois.edu The coordination of a Lewis acid to the oxygen atom of the oxetane weakens the C-O bonds, facilitating cleavage. For instance, Brønsted acids have been shown to catalyze the formation of an oxetane carbocation from 3-aryloxetan-3-ols, which then reacts with nucleophiles. nih.gov In the case of this compound, electrophilic activation could lead to the formation of a tertiary carbocation at the C3 position, which would then be susceptible to attack by even weak nucleophiles or could undergo rearrangement to form more stable products. Theoretical studies on the interaction of Lewis acids like boron trifluoride with epoxides suggest that the catalyst can activate the nucleophile in addition to the heterocycle. nih.gov

The regioselectivity of the ring-opening of unsymmetrically substituted oxetanes is a key consideration. In nucleophilic ring-opening reactions, the site of attack is influenced by both steric and electronic factors. magtech.com.cn For 3-substituted oxetanes, nucleophilic attack generally occurs at the less substituted C2 or C4 positions. However, in the presence of a Lewis acid, the reaction can be directed to the more substituted carbon if it can stabilize a positive charge. The bulky N,N-dibenzylamino group at the C3 position of the target molecule would be expected to sterically hinder a direct attack at this carbon. beilstein-journals.org

Stereospecificity is also a critical aspect, particularly when chiral centers are involved. The ring-opening of oxetanes often proceeds with inversion of configuration at the site of nucleophilic attack, consistent with an SN2 mechanism. acs.org Studies on the stereoselective synthesis of oxetanes from 1,3-diols have demonstrated that the stereochemistry of the starting material dictates the stereochemistry of the resulting oxetane, and subsequent ring-opening reactions can be expected to proceed with a high degree of stereocontrol. acs.org

Reactions Involving the Tertiary Amine Functionality

The N,N-dibenzylamino group in the target compound is a versatile functionality that can undergo several important transformations, including the removal of the benzyl (B1604629) protecting groups and quaternization.

The removal of benzyl groups from a tertiary amine is a common transformation in organic synthesis, often necessary to deprotect the amine for further functionalization. Several methods are available for this purpose.

Catalytic Hydrogenolysis: This is one of the most widely used methods for N-debenzylation. researchgate.net The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. nih.gov An interesting study demonstrated that the hydrogenolysis of an N,N-dibenzyl aminooxetane derivative over a Pd/C catalyst can lead to a one-step ring opening and debenzylation. researchgate.net The choice of solvent can be crucial in these reactions. researchgate.net

Table 2: Catalytic Hydrogenolysis for N-Debenzylation of N-Benzyl Amines

| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N,N-Dibenzyl-p-toluidine | 10% Pd/C | H2 (1 atm), MeOH, rt, 2h | p-Toluidine | 95 | Reddy, T. S., et al. (2006) |

| 2 | N-Benzyl-N-methylaniline | 10% Pd/C | H2 (1 atm), EtOH, rt, 4h | N-Methylaniline | 98 | Sridharan, V., et al. (2011) |

| 3 | N,N-Dibenzylaminooxetane derivative | Pd/C | H2, DCM/MeOH | 1,4-aminoalcohol | - | Not specified in abstract researchgate.net |

This table presents data for analogous compounds to illustrate the general reactivity.

Oxidative Debenzylation: An alternative to hydrogenolysis is oxidative debenzylation. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can effectively remove benzyl groups from tertiary amines. researchgate.netst-andrews.ac.uk This method is particularly useful when other functional groups in the molecule are sensitive to reduction. The reaction is believed to proceed via a single-electron transfer mechanism.

Tertiary amines, such as this compound, can be readily converted into quaternary ammonium salts through reaction with an alkylating agent, a process known as the Menshutkin reaction. libretexts.org Alkyl halides, particularly methyl iodide, are commonly used for this purpose. vedantu.comorgsyn.org The reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in the formation of a new C-N bond and a positively charged nitrogen atom. libretexts.org The rate of quaternization is influenced by the nature of the alkyl halide, the solvent, and steric hindrance around the nitrogen atom. libretexts.org

Table 3: Quaternization of Tertiary Amines with Methyl Iodide

| Entry | Tertiary Amine | Alkylating Agent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1 | N,N-Dimethylbenzylamine | Methyl Iodide | Ethanol | Benzyltrimethylammonium iodide | Organic Syntheses (1955) orgsyn.org |

| 2 | Triethylamine | Methyl Iodide | - | Triethylmethylammonium iodide | Menschutkin, N. (1890) |

| 3 | Pyridine | Methyl Iodide | - | N-Methylpyridinium iodide | Brown, H. C., & Cahn, A. (1955) |

This table presents data for analogous compounds to illustrate the general reactivity.

Amine-Mediated Transformations

The dibenzylamino group in this compound is a key functional group that can direct or participate in various chemical transformations. While the tertiary nature of the amine prevents direct acylation or sulfonylation at the nitrogen atom, its nucleophilicity can initiate reactions with suitable electrophiles, leading to ring-opening cyclizations. This reactivity is characteristic of 3-aminooxetanes, which are recognized as versatile 1,3-amphoteric molecules, possessing both a nucleophilic amine site and an electrophilic oxetane carbon. rsc.orgnih.gov

In such transformations, the nitrogen atom attacks an external polarized π-system (like an isocyanate or carbon disulfide), generating a zwitterionic intermediate. This intermediate then undergoes an intramolecular ring-opening of the strained oxetane by the newly formed anionic center, leading to the formation of a larger heterocyclic system. For instance, reactions of 3-aminooxetanes with isocyanates, often catalyzed by Lewis acids, can yield iminooxazolidine products. rsc.org Similarly, a catalyst-free reaction with thiocarbonyl compounds can produce iminothiazolidines. nih.gov

Table 1: Representative Amine-Mediated Annulation Reactions with 3-Aminooxetane Analogs

| Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Isocyanates | FeCl₃, Toluene (B28343) | Iminooxazolidine | rsc.org |

| Isothiocyanates | DCM, Room Temp. | Iminothiazolidine | nih.gov |

This table illustrates typical transformations that the this compound scaffold could undergo based on the reactivity of analogous 3-aminooxetanes.

Transformations at the Methyl Substituent

The functionalization of the methyl group at the C3 position of the oxetane ring presents a significant synthetic challenge.

Direct chemical modification of the C3-methyl group in this compound is not extensively documented in the scientific literature. The methyl group is chemically robust and lacks inherent reactivity for common functional group interconversions. Any potential transformation would likely require harsh reaction conditions, such as free-radical halogenation, which could be incompatible with the sensitive oxetane ring and the reactive benzylic positions of the dibenzylamino group.

Furthermore, the significant steric hindrance imposed by the two bulky benzyl groups on the adjacent nitrogen atom would likely impede the approach of reagents to the methyl group. Consequently, selective functionalization at this position remains an underexplored area of research for this class of compounds.

Spectroscopic and Analytical Characterization Methodologies5.1. Nuclear Magnetic Resonance Nmr Spectroscopy

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation into smaller, characteristic ions.

For this compound, the fragmentation is primarily dictated by the stability of the resulting carbocations and radical cations. The most prominent fragmentation pathway for tertiary amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium cation.

Given the structure of this compound, two principal alpha-cleavage events are predicted:

Loss of a Benzyl (B1604629) Radical: Cleavage of the bond between the nitrogen and one of the benzyl methylene (B1212753) groups results in the loss of a benzyl radical (C₇H₇•, mass = 91 Da) and the formation of a stable dibenzylaminium cation fragment.

Loss of the Oxetane (B1205548) Ring Fragment: Cleavage of the bond between the nitrogen and the carbon of the oxetane ring can lead to the formation of the stable dibenzyliminium ion (m/z 196) and the loss of a neutral methyl-oxetane fragment.

Another significant fragment would be the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a common and very stable fragment derived from benzyl groups. While a molecular ion peak (M⁺) may be observed, it is often weak or absent in aliphatic amines. chromforum.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 281 | Molecular Ion [M]⁺ | [C₁₈H₂₁NO]⁺ | May be weak or absent. |

| 196 | [M - C₄H₇O]⁺ | [C₁₄H₁₄N]⁺ | Result of alpha-cleavage, loss of the methyl-oxetane group. |

| 190 | [M - C₇H₇]⁺ | [C₁₁H₁₄NO]⁺ | Result of alpha-cleavage, loss of a benzyl radical. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium cation, highly stable and often the base peak for benzyl compounds. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

As a tertiary amine, this compound is distinguished by the absence of N-H stretching vibrations, which typically appear as medium to weak bands in the 3300-3500 cm⁻¹ region for primary and secondary amines. wpmucdn.comorgchemboulder.com The IR spectrum of this compound is therefore characterized by absorptions corresponding to its other structural features: the aromatic rings, the aliphatic chains, the C-N bond, and the cyclic ether (oxetane ring).

Key expected absorption bands include:

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: Medium to strong peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), arising from the methylene (-CH₂) and methyl (-CH₃) groups.

Aromatic C=C Stretching: One or more sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: This vibration for tertiary amines with aromatic and aliphatic substituents is expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com

C-O-C Stretching (Ether): The oxetane ring should exhibit a strong, characteristic C-O-C stretching band, typically found in the 1000-1150 cm⁻¹ region for cyclic ethers.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene Rings) | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) | Medium to Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1020 | C-N Stretch | Tertiary Aliphatic-Aromatic Amine | Medium |

| 1150 - 1000 | C-O-C Stretch | Cyclic Ether (Oxetane) | Strong |

| 770 - 730 & 710 - 690 | C-H Bend (Out-of-Plane) | Monosubstituted Benzene | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can then be mathematically analyzed to generate a detailed model of the molecular structure.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on its solid-state conformation. This includes:

Bond Lengths: The precise distances between bonded atoms (e.g., C-N, C-O, C-C bonds).

Bond Angles: The angles formed between adjacent chemical bonds.

Torsional Angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the benzyl groups relative to each other and to the oxetane ring.

Crystal Packing: Information on how individual molecules are arranged in the unit cell and the nature of intermolecular interactions (e.g., van der Waals forces, C-H···π interactions) that stabilize the crystal lattice. nih.gov

While no published crystal structure for this compound is currently available, this technique remains the gold standard for absolute structure confirmation in the solid phase.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for its isolation from reaction byproducts or starting materials.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. A sample is vaporized and injected into a long, thin column, through which it is carried by an inert gas (the mobile phase). Separation occurs based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column wall.

The analysis of amines by GC can be challenging due to their polar and basic nature, which can lead to interactions with the silanol (B1196071) groups on standard silica-based columns, resulting in poor peak shape (tailing) and potential sample loss. researchgate.netbre.com For a tertiary amine like this compound, which has a relatively high boiling point, a robust GC method would likely require:

A specialized, base-deactivated column designed for amine analysis to ensure symmetrical peak shapes.

High-temperature conditions for both the injector and the column oven to ensure complete volatilization and timely elution.

A sensitive detector, such as a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of the peak.

Table 3: Hypothetical Gas Chromatography (GC) Method Parameters

| Parameter | Value / Description |

| Column | Base-deactivated, low-to-mid polarity capillary column (e.g., 5% phenyl polysiloxane) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial Temp: 150 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C; Hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds in a liquid mobile phase. It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it an excellent alternative to GC for many amines.

For the purity assessment of this compound, a reversed-phase HPLC method would be most common. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The basic nature of the amine necessitates the addition of a modifier to the mobile phase to ensure good chromatography. sciencemadness.org Without a modifier, the basic amine can interact strongly with residual acidic silanol groups on the stationary phase, leading to broad, tailing peaks.

A typical HPLC method would involve:

Stationary Phase: A C18 or C8 bonded silica (B1680970) column.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase is critical and is typically kept in the acidic range (pH 3-4) using modifiers like formic acid or trifluoroacetic acid to protonate the amine, which improves peak shape and retention consistency. sciencemadness.org

Detection: UV detection would be highly effective due to the presence of the two benzyl groups, which absorb strongly in the ultraviolet region (around 210-260 nm). sielc.com

Table 4: Hypothetical High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Value / Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A gradient of: A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Absorbance at 254 nm |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of "N,N-Dibenzyl-3-methyl-oxetan-3-amine".

Density Functional Theory (DFT) is a prevalent computational method for investigating the electronic structure of molecules. For "this compound," DFT studies can illuminate the distribution of electron density, the energies of molecular orbitals, and various reactivity indices. These calculations are instrumental in understanding how the molecule interacts with other chemical species and in predicting its reactivity. For instance, the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's propensity for nucleophilic or electrophilic attack. researchgate.netorientjchem.org

Key parameters frequently calculated using DFT include:

Electron Density: This reveals the electron-rich and electron-poor regions within the molecule.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying sites for electrostatic interactions and potential reactive sites. orientjchem.org

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's reactivity and stability. researchgate.net

The B3LYP functional combined with a 6-31G** basis set is often considered adequate for geometry optimization and successfully reproducing experimental data for similar molecules. scispace.com For more precise calculations of molecular parameters, larger basis sets such as 6-311G(2d, 2p) may be employed. researchgate.net

| DFT Parameter | Significance for this compound |

| Electron Density | Highlights the nucleophilic nitrogen atom and potential electrophilic sites on the oxetane (B1205548) ring. |

| MEP | Visually represents regions prone to electrophilic and nucleophilic attack, guiding predictions of intermolecular interactions. orientjchem.org |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity, indicating the ease with which the molecule can undergo electronic transitions. |

Ab initio quantum chemistry methods are derived from first principles, avoiding the use of empirical parameters. nih.gov Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties for "this compound". Although computationally more intensive than DFT, ab initio methods are often utilized as a benchmark for properties like geometry optimization, vibrational frequencies, and thermochemical data. nih.gov These methods are crucial for obtaining a "gold standard" calculation, often aiming for chemical accuracy of less than 1 kcal/mol error compared to experimental data. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the three-dimensional structure and dynamic behavior of "this compound".

Computational methods are indispensable for elucidating the mechanisms of reactions involving "this compound." By mapping the potential energy surface of a proposed reaction, researchers can pinpoint the minimum energy pathway from reactants to products. researchgate.net This process involves locating and characterizing the structures and energies of transition states—the high-energy intermediates that connect reactants and products. libretexts.org The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. nih.gov These calculations can provide a detailed, step-by-step visualization of bond-breaking and bond-forming events. frontiersin.org

Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) aim to establish a clear link between the molecular structure of "this compound" and its chemical reactivity. Computational studies are central to forging these relationships by quantifying various structural and electronic parameters. For example, the presence of the electron-donating methyl group and the bulky dibenzylamino group on the oxetane ring significantly modulates its reactivity. DFT-derived reactivity descriptors, such as global and local softness and hardness, can be correlated with experimental observations to build predictive models of reactivity. uni-greifswald.deresearchgate.net These studies are crucial for understanding how structural modifications would impact the molecule's chemical behavior, which is vital for the rational design of new molecules with tailored properties.

Influence of Substituents on Ring Strain and Reactivity

The oxetane ring is characterized by significant ring strain, a consequence of its four-membered structure which forces bond angles to deviate substantially from the ideal tetrahedral angle of 109.5°. This inherent strain is a primary driver of the ring's chemical reactivity, particularly its susceptibility to ring-opening reactions. illinois.edubeilstein-journals.org Computational studies on unsubstituted oxetane have quantified this strain energy to be approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of highly reactive epoxides (oxiranes) and significantly greater than that of more stable five-membered rings like tetrahydrofuran (B95107) (THF). beilstein-journals.orgutexas.edu

The reactivity of the oxetane ring in this compound is directly linked to this strain. The strained C-O bonds are susceptible to cleavage by electrophiles and nucleophiles. Density functional theory (DFT) studies on similar oxetane systems have shown that the activation energy for ring-opening polymerization is relatively low, indicating a high propensity for such reactions. rsc.org The substituents at C3 sterically shield this position, potentially directing nucleophilic attack towards the less hindered C2 and C4 positions under certain reaction conditions.

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Oxirane (Epoxide) | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran (THF) | 5 | 5.6 |

| Tetrahydropyran (THP) | 6 | 1.4 |

Electronic Effects of the Dibenzyl Amine Group

The primary electronic influences can be broken down as follows:

Inductive Effect: Nitrogen is more electronegative than the carbon atom to which it is attached. Consequently, the amine group exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the oxetane ring. This effect can influence the polarity of the C-N bond and affect the electron distribution within the ring.

Steric Effects: The two bulky benzyl (B1604629) groups attached to the nitrogen atom create significant steric hindrance. This bulkiness can impede the approach of reactants to the nitrogen atom, thereby modulating its nucleophilicity and basicity compared to a less substituted amine. This steric crowding can also influence the conformational preferences of the entire molecule.

Basicity Modification: The basicity of the nitrogen atom is a key chemical characteristic. While alkylamines are typically basic, the electronic environment around the nitrogen in this molecule is complex. The oxetane ring itself can act as an electron-withdrawing group, which can decrease the basicity of the proximal amine. utexas.eduresearchgate.net Computational studies on related structures have quantified how replacing a simple methylene (B1212753) group with an oxetane ring can lower the pKa of a nearby amine, confirming the electron-withdrawing nature of the oxetane moiety. utexas.edu

The interplay between the inherent strain of the oxetane ring and the electronic properties of the dibenzyl amine group is crucial. For instance, in acidic conditions, protonation of the basic nitrogen atom would form a quaternary ammonium (B1175870) salt. This would dramatically increase the electron-withdrawing nature of the substituent, potentially making the oxetane ring more susceptible to nucleophilic attack and ring-opening.

Topological Analysis of Electron Density

Topological analysis of electron density, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous method for characterizing the chemical bonding within this compound. nih.govgla.ac.uk This approach analyzes the topology of the electron density function, ρ(r), to partition the molecule into atomic basins and to identify critical points where the gradient of the electron density is zero. gla.ac.uk

Key features of a QTAIM analysis for this molecule would include:

Bond Critical Points (BCPs): These are (3, -1) critical points found between each pair of bonded atoms. The properties of the electron density at these points provide quantitative measures of the bond's nature.

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region. uni-muenchen.de

Ring Critical Points (RCPs): A (3, +1) critical point is expected to be found in the center of the oxetane ring, characterized by a minimum in the electron density.

For this compound, the C-O and C-C bonds within the strained four-membered ring are expected to be "bent" bonds. In a QTAIM analysis, this is reflected by the BCPs being displaced from the direct internuclear axis. The Laplacian values for these bonds would be negative, confirming their covalent nature, but the degree of charge concentration can be compared to analogous bonds in unstrained systems to quantify the effect of ring strain. The C-N bond would also be characterized as a polar covalent bond, with its BCP properties reflecting the electronegativity difference between carbon and nitrogen.

| Bond Type | Predicted ρ(r) (a.u.) | Predicted ∇²ρ(r) (a.u.) | Predicted Bond Nature |

|---|---|---|---|

| Oxetane C-C | ~0.23-0.26 | Negative | Strained Covalent |

| Oxetane C-O | ~0.20-0.24 | Negative | Polar Covalent |

| Oxetane C3-N | ~0.25-0.28 | Negative | Polar Covalent |

| N-C (benzyl) | ~0.26-0.29 | Negative | Polar Covalent |

| Aromatic C-C | ~0.30-0.33 | Negative | Covalent (π-character) |

Note: These are illustrative values based on computational studies of similar organic molecules. Actual values would require specific DFT calculations for this compound.

Advanced Applications in Organic Synthesis

N,N-Dibenzyl-3-methyl-oxetan-3-amine as a Building Block

The utility of 3-aminooxetanes, such as this compound, as synthetic precursors is rooted in their amphoteric nature. These molecules possess both a nucleophilic nitrogen center and an electrophilic carbon framework within the strained oxetane (B1205548) ring, allowing them to participate in a variety of bond-forming reactions. nih.gov The N,N-dibenzyl groups serve as a common protecting group strategy, which can be removed under hydrogenolysis conditions to reveal a primary amine for further elaboration.

The strain-release-driven reactivity of 3-aminooxetanes makes them exceptional precursors for the synthesis of more complex, often five- or six-membered, heterocyclic systems through annulation reactions. rsc.org These transformations leverage the 1,3-amphoteric character of the 3-aminooxetane core to react with various polarized π-systems. nih.gov

Key strategies include:

[3+2] Annulations: 3-Aminooxetanes can undergo formal [3+2] cycloaddition reactions with partners containing C=N bonds, such as isocyanates and 1,3,5-triazinanes. For instance, the reaction with isocyanates, often catalyzed by Lewis acids like FeCl₃, proceeds via initial nucleophilic attack of the amine onto the isocyanate, followed by an intramolecular ring-opening of the oxetane by the newly formed urea (B33335) anion to yield iminooxazolidines. nih.gov Similarly, a BF₃·Et₂O promoted reaction with 1,3,5-triazinanes provides a facile route to structurally diverse 4-hydroxymethyl imidazolidines. rsc.org

[3+3] Annulations: In a cooperative catalysis system involving indium and diphenyl phosphate, 3-aminooxetanes can undergo a [3+3] dimerization, leading to the diastereoselective formation of piperazine (B1678402) derivatives. researchgate.net

Synthesis of Medium-Sized Rings: A two-step sequence involving a Tsuji-Trost allylation of 3-aminooxetanes followed by an acid-catalyzed intramolecular ring-opening provides access to underrepresented medium-sized heterocycles, such as 1,4-oxazepanes and tetrahydro-2H-1,4-oxazocines. researchgate.net

| Precursor Type | Reaction Partner | Resulting Scaffold | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Aminooxetane | Isocyanate | Iminooxazolidine | [3+2] Annulation | nih.gov |

| 3-Aminooxetane | 1,3,5-Triazinane | Imidazolidine | [3+2] Annulation | rsc.org |

| 3-Aminooxetane | Self (Dimerization) | Piperazine | [3+3] Annulation | researchgate.net |

| Allylated 3-Aminooxetane | (Intramolecular) | 1,4-Oxazepane | Intramolecular Ring-Opening | researchgate.net |

The N,N-dibenzyl-3-amino-3-methyloxetane structure can serve as a prochiral substrate in asymmetric reactions, enabling the synthesis of enantiomerically enriched products. The key strategy involves a catalyzed, stereoselective ring-opening of the oxetane.

A notable example of this concept involves the reaction of prochiral oxetanes with nucleophiles in the presence of a chiral catalyst. For instance, a chiral phosphoric acid catalyst can facilitate the asymmetric ring-opening of oxetanes with nucleophiles like indoles and benzylamine. researchgate.net This process can generate multiple new chiral centers in a single, highly enantioselective step. The N,N-dibenzylamino group can play a crucial role in such transformations by influencing the approach of the nucleophile and the catalyst, thereby directing the stereochemical outcome of the reaction, a principle also observed in the ring-opening of analogous epoxy-aminocyclopentane systems. researchgate.netbeilstein-journals.org

Role in Diversification Strategies

The 3,3-disubstituted oxetane core, exemplified by this compound, has proven to be remarkably robust, tolerating a wide array of chemical conditions that allow for the synthesis of diverse analogues and derivatives. chemrxiv.org This stability is crucial for its use in generating chemical libraries for drug discovery and medicinal chemistry programs.

Comprehensive studies have demonstrated that the 3,3-disubstituted oxetane moiety is compatible with numerous standard synthetic transformations, challenging earlier assumptions about its instability. chemrxiv.org This tolerance allows for late-stage functionalization, a key strategy in medicinal chemistry for optimizing the properties of lead compounds. The introduction of the 3-aminooxetane motif itself has been shown to improve key pharmacokinetic properties, such as lowering lipophilicity (logD) and increasing metabolic stability when compared to analogous cyclobutane (B1203170) or cyclopropane (B1198618) derivatives. acs.org

The N,N-dibenzyl groups can be modified or replaced, and the core structure can be altered through reactions that leave the oxetane ring intact. The development of novel synthetic methods, such as the defluorosulfonylative coupling of sulfonyl fluorides, provides direct access to a wide range of aryl oxetane amines, which are valuable as bioisosteres for common pharmacophores like benzamides. nih.gov

| Transformation Category | Specific Reaction/Reagents | Oxetane Core Stability | Reference |

|---|---|---|---|

| Reduction | LiAlH₄, NaBH₄ | Stable (under controlled temperatures) | chemrxiv.org |

| Alkylation/Acylation | Williamson ether synthesis (NaH), Amide coupling | Stable | chemrxiv.org |

| C-C Bond Formation | Suzuki, Sonogashira, Heck couplings | Stable | chemrxiv.org |

| Hydrolysis | Basic conditions (e.g., LiOH) | Stable | chemrxiv.orgresearchgate.net |

| Protecting Group Cleavage | Boc, Cbz cleavage (non-acidic) | Stable | chemrxiv.org |

| Nucleophilic Substitution | Mesylation followed by substitution | Stable | chemrxiv.org |

Integration into Reaction Cascades

The reactivity of the oxetane ring is ideally suited for its integration into complex reaction cascades, where a single ring-opening event can trigger a sequence of subsequent bond-forming reactions. beilstein-journals.org These processes, also known as tandem or domino reactions, are highly efficient as they construct intricate molecular frameworks in a single operation, avoiding intermediate isolation and purification steps.

The N,N-dibenzyl-3-amino-3-methyloxetane moiety is an excellent trigger for such cascades. The energy released from the opening of the strained ring can drive subsequent intramolecular or intermolecular reactions.

A powerful example is a three-component cascade reaction involving an oxetane, benzylamine, and indole (B1671886), catalyzed by a chiral phosphoric acid. researchgate.net This process unites three achiral starting materials to form a complex polycyclic adduct containing four new stereocenters with high enantioselectivity. The proposed mechanism involves the catalyst activating the oxetane for ring-opening by the amine, generating a reactive intermediate that is then trapped by the indole in a subsequent cyclization, all occurring in a single pot. Such reactions highlight the synthetic power of using strained rings to initiate complex, stereocontrolled transformations. researchgate.net

Potential in Materials Science (Excluding Polymerization for Biomedical Use)

The application of oxetane-containing compounds in materials science is a growing field of research. The inherent ring strain of the oxetane moiety makes it a suitable candidate for ring-opening polymerization, leading to the formation of polyethers with diverse properties. While much of the focus has been on biomedical applications, the utility of oxetanes extends to other areas of materials science.

This compound can serve as a monomer in the synthesis of specialty polymers. The cationic ring-opening polymerization of oxetanes is a well-established method for producing polyethers. The polymerization of this specific monomer would result in a polymer with pendant dibenzylamino and methyl groups.

The presence of the bulky N,N-dibenzylamino group is expected to significantly influence the properties of the resulting polymer. These bulky side chains can affect the polymer's morphology, solubility, and thermal characteristics. For instance, the steric hindrance provided by the dibenzyl groups could lead to polymers with increased amorphous character and lower glass transition temperatures compared to polymers derived from less substituted oxetanes.

Furthermore, the tertiary amine functionality within the polymer structure opens up possibilities for post-polymerization modifications. The lone pair of electrons on the nitrogen atom can be utilized for quaternization reactions, introducing positive charges along the polymer backbone. This could lead to the development of novel ion-containing polymers with potential applications in areas such as antistatic coatings, membranes, and specialty adhesives.

The general mechanism for the cationic ring-opening polymerization of oxetanes involves initiation by a cationic species, followed by propagation through nucleophilic attack of the monomer on the growing polymer chain, and termination.

Table 1: Potential Properties of Poly(this compound)

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Morphology | Likely amorphous | Steric hindrance from bulky dibenzylamino groups may disrupt chain packing. |

| Solubility | Soluble in a range of organic solvents | The presence of the large, nonpolar dibenzyl groups would enhance solubility in nonpolar solvents. |

| Thermal Stability | Moderate | The polyether backbone is generally stable, but the bulky side groups might influence degradation pathways. |

| Post-Polymerization Modification | Possible | The tertiary amine allows for reactions such as quaternization. |

Research into the polymerization of highly substituted oxetane monomers like this compound is crucial for expanding the library of available polyethers and for tuning their properties for specific, non-biomedical applications in materials science. The unique combination of a polyether backbone with bulky, functionalizable side chains makes this monomer a promising candidate for the development of new materials with tailored properties. Other oxetane monomers, such as 3-methyl-3-oxetanemethanol (B150462) and 3-ethyl-3-(hydroxymethyl)oxetane, are utilized in cationic polymerization for various applications. specialchem.com The synthesis of energetic oxygen-rich polymers from monomers like 3,3-dinitratooxetane further highlights the versatility of oxetanes in materials science. rsc.org

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

The synthesis of oxetanes, particularly those with a 3,3-disubstitution pattern, has been a significant challenge, often limiting their broader application. acs.orgresearchgate.net However, new strategies are emerging that promise more efficient and sustainable access to these valuable scaffolds.

Traditional methods for synthesizing oxetanes, such as intramolecular Williamson etherification, often rely on harsh reagents and solvents. acs.org Green chemistry principles are pushing for the development of more environmentally benign alternatives. For a compound like N,N-Dibenzyl-3-methyl-oxetan-3-amine, this involves exploring biocatalysis, using eco-friendly solvents, and improving atom economy. ccsenet.orgmdpi.com For instance, the synthesis of related N,N'-dibenzyl diamines has been achieved using water as a solvent and catalyst-free reduction protocols, highlighting a move away from volatile organic compounds and heavy metal catalysts. ccsenet.orgresearchgate.net Future syntheses could adapt these principles, potentially using enzymes or bio-based starting materials to construct the oxetane (B1205548) core and install the amine functionality. rsc.org

| Parameter | Traditional Approach (e.g., Williamson Etherification) | Potential Green Chemistry Approach |

|---|---|---|

| Solvents | Volatile organic solvents (e.g., THF, DMF) | Water, supercritical CO2, bio-derived solvents |

| Catalysts | Strong bases (e.g., NaH), stoichiometric reagents | Biocatalysts (enzymes), recyclable heterogeneous catalysts |

| Reagents | Use of protecting groups, potentially hazardous reagents | Reagents from renewable feedstocks, catalyst-free reductions ccsenet.org |

| Energy | High temperatures, prolonged reaction times | Microwave-assisted or photocatalytic reactions at lower temperatures nih.gov |

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and scalability. nih.govmtak.hu For the synthesis of strained ring systems like oxetanes, flow reactors can provide precise control over reaction parameters, minimizing the formation of byproducts. mtak.huuc.pt This technology is particularly well-suited for multistep sequences, allowing for the "telescoping" of reactions without the need to isolate and purify intermediates. rsc.orgacs.org The synthesis of this compound could be envisioned in a continuous flow system where the oxetane ring is formed in one reactor module and immediately passed to a second module for amination, streamlining the entire process. acs.org This approach is especially beneficial when handling potentially unstable intermediates or hazardous reagents. mtak.hu

Advanced Spectroscopic Techniques for In-situ Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic routes. Advanced spectroscopic techniques, particularly when used for in-situ (in the reaction vessel) monitoring, provide real-time data on the concentration of reactants, intermediates, and products. nih.govmdpi.com For the synthesis of this compound, techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be transformative.

In-situ FTIR Spectroscopy : By using a fiber-optic probe, FTIR-ATR (Attenuated Total Reflection) spectroscopy can track the progress of a reaction by monitoring the vibrational frequencies of key functional groups. mdpi.comnih.gov For example, the formation of the oxetane ring could be followed by observing the appearance of characteristic C-O-C stretching bands, while the consumption of a precursor ketone would be seen by the disappearance of its C=O band. thermofisher.com

In-situ NMR Spectroscopy : This powerful technique provides detailed structural information about the species in a reaction mixture over time, allowing for the unambiguous identification of intermediates and the calculation of reaction rates.

These methods eliminate the need for sampling and offline analysis, providing a more accurate and dynamic picture of the chemical transformation. mdpi.com